![molecular formula C12H20O2 B14319815 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 105018-92-6](/img/structure/B14319815.png)
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C13H22O2. This compound is characterized by its unique spiro structure, which includes a bicyclo[2.2.1]heptane ring system fused to a 1,3-dioxolane ring. The presence of three methyl groups at the 1, 3, and 3 positions of the bicycloheptane ring adds to its structural complexity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the spiro dioxolane ring: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with a suitable diol and an acid catalyst to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the spiro ring formation.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A bicyclo[2.2.1]heptane derivative without the spiro dioxolane ring.
Camphene: A bicyclo[2.2.1]heptane derivative with a methylene group at the 3 position.
Camphor: A bicyclo[2.2.1]heptane derivative with a ketone group at the 2 position.
Uniqueness
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of the dioxolane ring and three methyl groups differentiates it from other bicyclo[2.2.1]heptane derivatives, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105018-92-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1',3',3'-trimethylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C12H20O2/c1-10(2)9-4-5-11(3,8-9)12(10)13-6-7-14-12/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
JPGZYOATSOHXBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)(C13OCCO3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


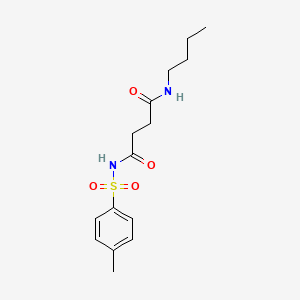
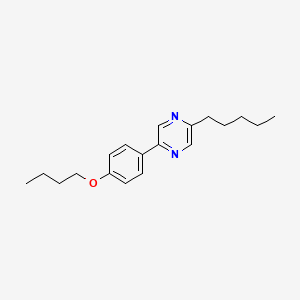
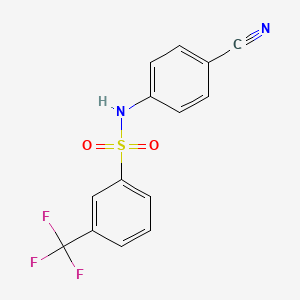

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)

![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
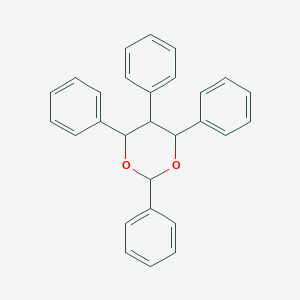
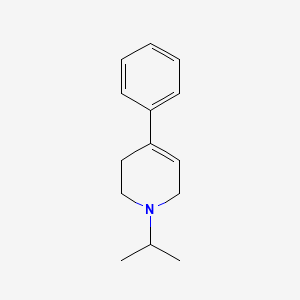
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
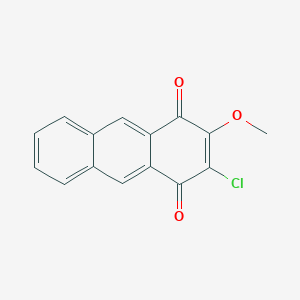
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)


